2-(4-Benzylpiperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with 2,4-Dihydroxy-3-methylphenyl Ethanone: The final step involves coupling the benzylpiperazine with 2,4-dihydroxy-3-methylphenyl ethanone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzylpiperazin-1-yl)-1-(2,4-dihydroxyphenyl)ethanone: Lacks the methyl group on the phenyl ring.
2-(4-Benzylpiperazin-1-yl)-1-(2,4-dihydroxy-3-ethylphenyl)ethanone: Has an ethyl group instead of a methyl group on the phenyl ring.
2-(4-Benzylpiperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)propanone: Contains a propanone moiety instead of ethanone.
Uniqueness
The presence of the 2,4-dihydroxy-3-methylphenyl group in 2-(4-Benzylpiperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone may confer unique pharmacological properties compared to similar compounds. This could include differences in receptor binding affinity, metabolic stability, and overall biological activity.
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C20H24N2O3/c1-15-18(23)8-7-17(20(15)25)19(24)14-22-11-9-21(10-12-22)13-16-5-3-2-4-6-16/h2-8,23,25H,9-14H2,1H3 |
InChI Key |
BCXRCGVOECOBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)CC3=CC=CC=C3)O |
solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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